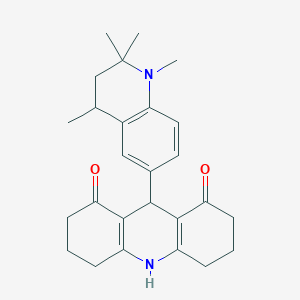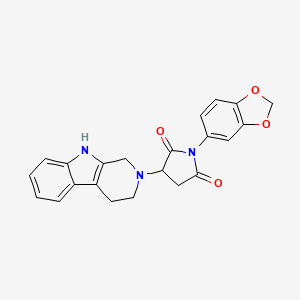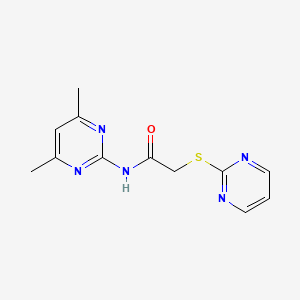
9-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic molecule that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common approach is the condensation of 1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline with 1,8-dioxoacridine under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or Brønsted acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Purification: Using techniques like recrystallization or chromatography to isolate the compound.
Quality Control: Employing analytical methods such as , , and to verify the structure and purity of the compound.
化学反応の分析
Types of Reactions
9-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using or in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives , while reduction may produce tetrahydroacridine derivatives .
科学的研究の応用
9-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione: has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an and agent.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Explored for its potential use in the development of and .
作用機序
The mechanism of action of 9-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with or .
Anticancer Activity: It may induce in cancer cells by activating or inhibiting .
類似化合物との比較
Similar Compounds
- 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline
- 1,8-Dioxoacridine
- Tetrahydroacridine derivatives
Uniqueness
9-(1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione: is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of tetrahydroquinoline and acridine
特性
分子式 |
C26H32N2O2 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
9-(1,2,2,4-tetramethyl-3,4-dihydroquinolin-6-yl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C26H32N2O2/c1-15-14-26(2,3)28(4)20-12-11-16(13-17(15)20)23-24-18(7-5-9-21(24)29)27-19-8-6-10-22(30)25(19)23/h11-13,15,23,27H,5-10,14H2,1-4H3 |
InChIキー |
QYUYTEDAGRFWEO-UHFFFAOYSA-N |
正規SMILES |
CC1CC(N(C2=C1C=C(C=C2)C3C4=C(CCCC4=O)NC5=C3C(=O)CCC5)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8,8,9-tetramethyl-3-{[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]carbonyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14962609.png)
![2-acetyl-5'-bromo-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14962610.png)
![1-(2,3-dimethylphenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962615.png)
![N-(3,4-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962618.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B14962622.png)
methanone](/img/structure/B14962630.png)
![2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B14962644.png)
![N-(2-methyl-5-nitrophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B14962661.png)
![7-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962666.png)

![methyl 9,9-dimethyl-6-(4-nitrophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B14962684.png)

![5-(2-(N-(Benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-isobutyramidophenoxy)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14962699.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B14962710.png)
